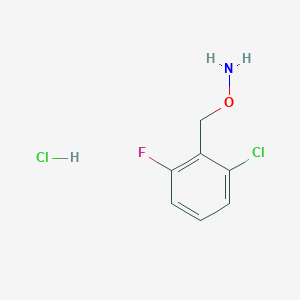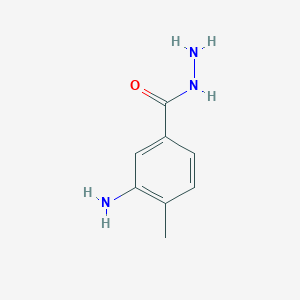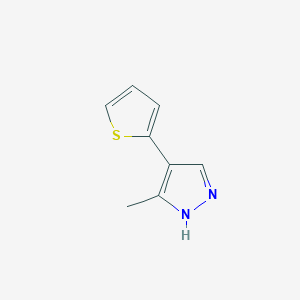
2-Bromo-5-iodo-3-nitropyridine
Übersicht
Beschreibung
2-Bromo-5-iodo-3-nitropyridine is a halogenated heterocycle . It has the empirical formula C5H2BrIN2O2 and a molecular weight of 328.89 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of 2-Bromo-5-iodo-3-nitropyridine is [O-]N+c1cc(I)cnc1Br . The InChI representation is 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H .Physical And Chemical Properties Analysis
2-Bromo-5-iodo-3-nitropyridine is a solid . The empirical formula is C5H2BrIN2O2 , and the molecular weight is 328.89 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-5-iodo-3-nitropyridine: is a valuable halogenated heterocycle used in organic synthesis. Its reactivity profile allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules. This compound can act as a versatile building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-5-iodo-3-nitropyridine serves as a precursor for the development of drug candidates. Its halogen atoms are suitable for further functionalization, enabling the introduction of pharmacophores into the pyridine ring. This can lead to the discovery of new compounds with potential therapeutic applications .
Materials Science
The compound’s unique structure makes it a candidate for creating novel materials. For instance, its incorporation into polymers or small molecules could lead to materials with specific optical or electronic properties, useful in fields like optoelectronics or as sensors .
Analytical Chemistry
2-Bromo-5-iodo-3-nitropyridine: can be used as a standard or reagent in analytical methods. Its distinct spectral properties allow it to be a reference compound in techniques such as NMR or mass spectrometry, aiding in the identification and quantification of substances .
Environmental Science
This compound could be used in environmental science research to study the behavior of halogenated pyridines in the environment. Understanding its degradation pathways and persistence can provide insights into the environmental impact of similar organic compounds .
Industrial Applications
In the industrial context, 2-Bromo-5-iodo-3-nitropyridine might be utilized in the synthesis of dyes, pigments, or flame retardants. Its halogen content can impart desirable properties to these products, such as stability or reactivity under specific conditions .
Catalysis
The iodine and bromine atoms in 2-Bromo-5-iodo-3-nitropyridine can act as anchoring sites for catalysts. This can facilitate various catalytic processes, including oxidative reactions or halogen exchange reactions, which are significant in chemical manufacturing .
Biochemistry Research
Finally, this compound can be used in biochemistry research to study halogen bonding interactions within biological systems. It can serve as a model compound to understand how halogens interact with proteins or nucleic acids, which is crucial for drug design .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEECRCKYHSULQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595189 | |
| Record name | 2-Bromo-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodo-3-nitropyridine | |
CAS RN |
426463-20-9 | |
| Record name | 2-Bromo-5-iodo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)


![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)


